

Application Notes & Protocols: Doping Strategies for Tuning MnTe Carrier Concentration

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Compound of Interest

Compound Name: Manganese telluride

Cat. No.: B085874

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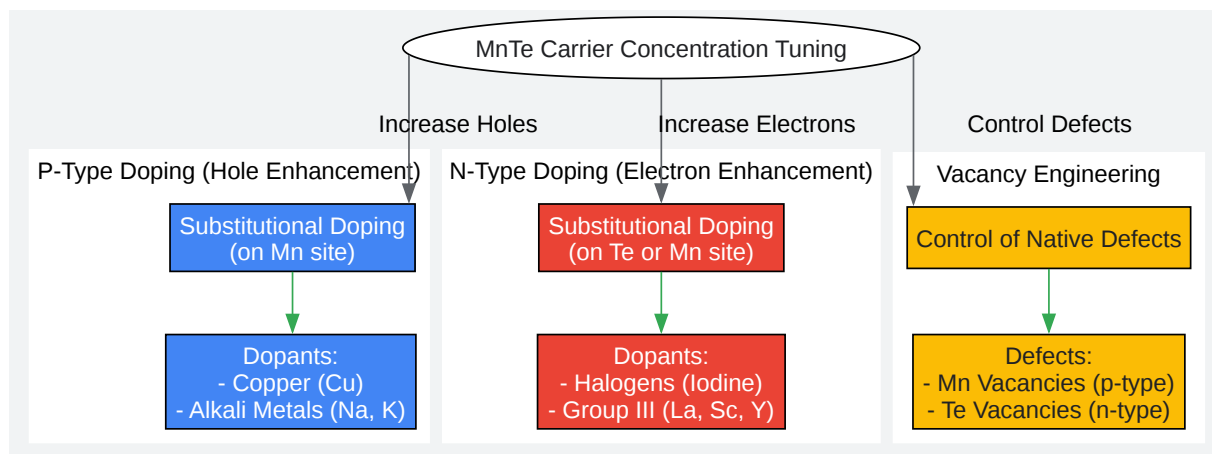
Audience: Researchers and Scientists

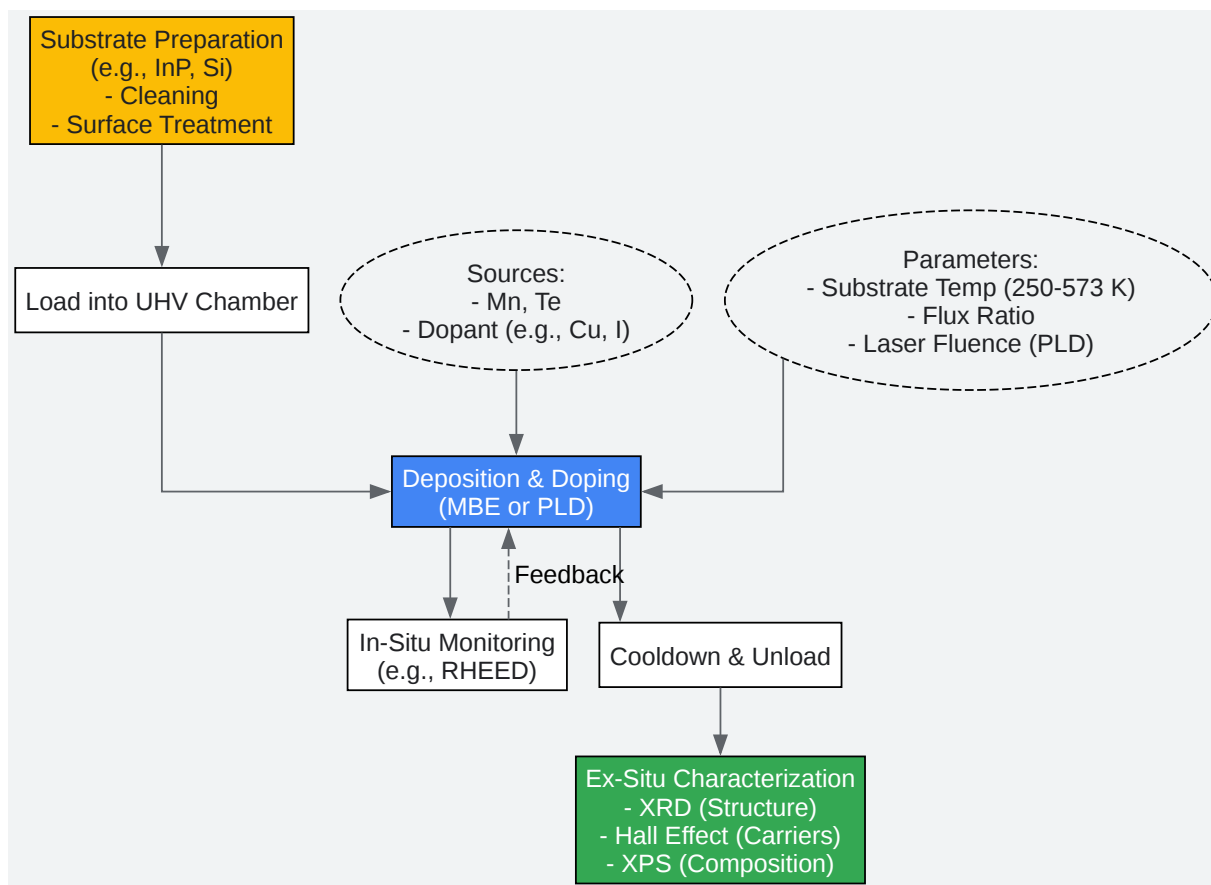
Introduction

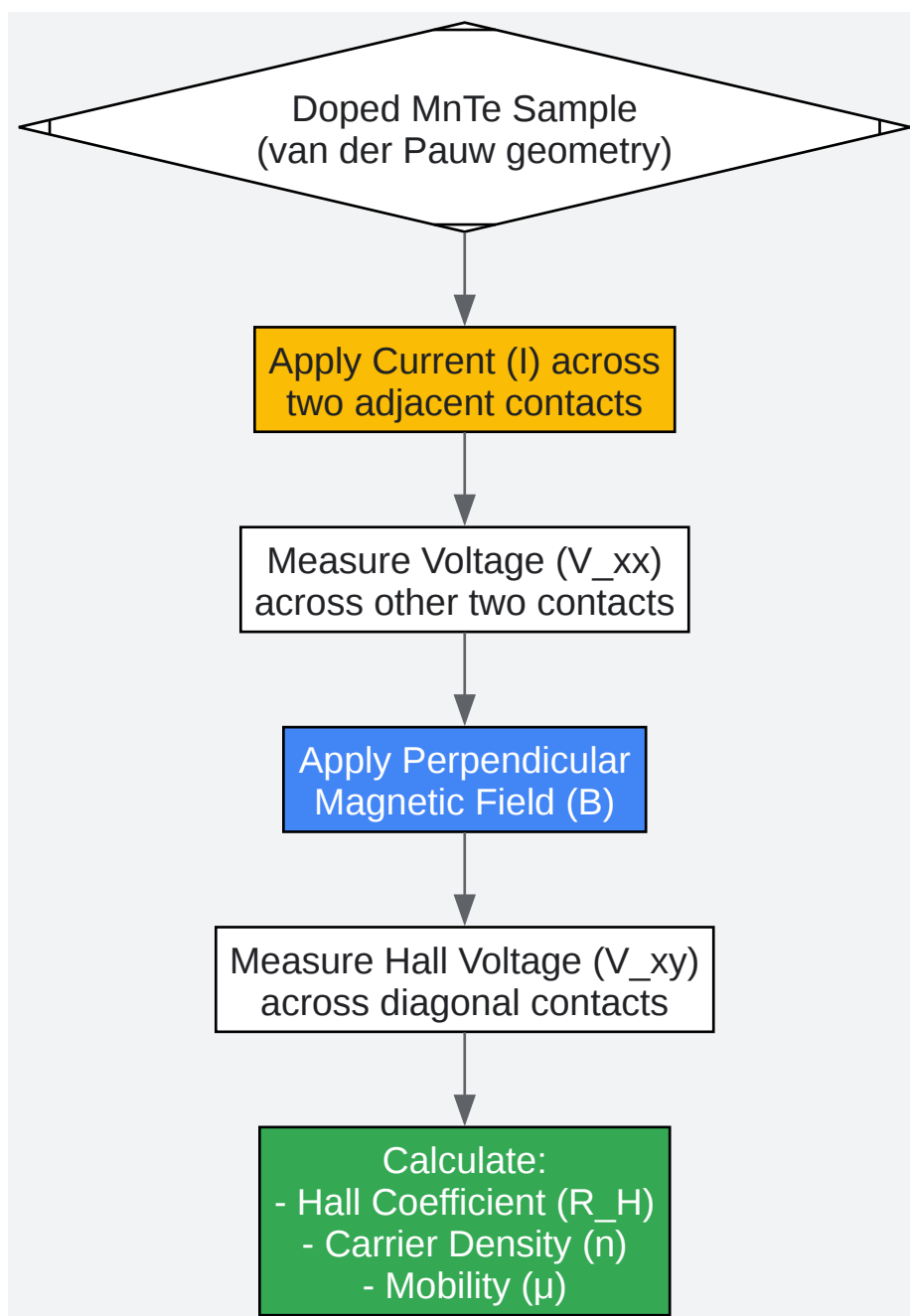
Manganese Telluride (MnTe) is a versatile semiconductor material with significant potential in spintronics, magneto-optics, and thermoelectric applications.^[1] Its properties are intrinsically linked to its carrier concentration, which dictates its electrical conductivity and charge transport characteristics. Pristine MnTe is typically a p-type semiconductor due to native manganese (Mn) vacancies. However, for device fabrication and fundamental studies, precise control over the carrier type (p-type or n-type) and concentration is crucial. This document outlines various doping strategies, experimental protocols, and characterization techniques to effectively tune the carrier concentration in MnTe.

Doping Strategies for Carrier Concentration Tuning

The carrier concentration in MnTe can be modulated through substitutional doping, where Mn or Te atoms in the lattice are replaced by foreign atoms, or by controlling the concentration of native vacancy defects.







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References

- 1. Interfacial control of MnTe crystalline phase via molecular beam epitaxy - APS Global Physics Summit 2025 [archive.aps.org]
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